TIPA-Lauryl sulfate

CAS No.: 66161-60-2

Cat. No.: VC3822870

Molecular Formula: C21H47NO7S

Molecular Weight: 457.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66161-60-2 |

|---|---|

| Molecular Formula | C21H47NO7S |

| Molecular Weight | 457.7 g/mol |

| IUPAC Name | 1-[bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate |

| Standard InChI | InChI=1S/C12H26O4S.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-4-9(13)10(5-7(2)11)6-8(3)12/h2-12H2,1H3,(H,13,14,15);7-9,11-13H,4-6H2,1-3H3 |

| Standard InChI Key | QLZJREIFCSWVSB-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCOS(=O)(=O)O.CCC(N(CC(C)O)CC(C)O)O |

| Canonical SMILES | CCCCCCCCCCCCOS(=O)(=O)O.CCC(N(CC(C)O)CC(C)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

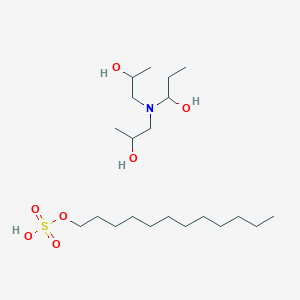

TIPA-Lauryl Sulfate is a salt formed by the neutralization of lauryl sulfate (dodecyl hydrogen sulfate) with triisopropanolamine. Its molecular formula is C₂₁H₄₇NO₇S, with a molecular weight of 457.7 g/mol . The structure comprises a hydrophobic lauryl chain (C₁₂) bonded to a sulfate group, which is counterbalanced by the triisopropanolamine cation. This configuration enables amphiphilic behavior, critical for surfactant functionality .

Synthesis Pathway

The synthesis involves two primary steps:

-

Sulfation of Lauryl Alcohol: Lauryl alcohol (1-dodecanol) is sulfated using sulfur trioxide or chlorosulfonic acid to produce lauryl sulfate .

-

Neutralization with TIPA: The acidic lauryl sulfate is neutralized with triisopropanolamine, yielding the final TIPA-Lauryl Sulfate salt .

This process is optimized to achieve high purity (82–92% active matter) while minimizing residual unsulfated compounds (<5%) .

Physicochemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Appearance | Clear yellowish liquid | |

| Density (20°C) | 1.00 g/cm³ | |

| pH (3% aqueous solution) | 6.0–8.0 | |

| Solubility | Miscible with water | |

| Foaming Capacity | High |

The compound’s solubility in water and organic solvents makes it versatile in formulations requiring stable emulsions . Its foaming efficiency is attributed to the lauryl chain’s hydrophobicity, which lowers surface tension .

Applications in Industry and Cosmetics

Personal Care Products

TIPA-Lauryl Sulfate is a key ingredient in:

-

Shampoos and Body Washes: Acts as a primary surfactant, generating rich lather while removing oils .

-

Facial Cleansers: Provides mild cleansing suitable for sensitive skin .

Industrial Uses

-

Textile Processing: Serves as an emulsifier in dyeing and finishing .

-

Firefighting Foams: Stabilizes aqueous film-forming foams (AFFF) .

Regulatory Status and Restrictions

Global Regulations

-

EU Cosmetics Regulation: Permitted with restrictions on concentration and purity .

-

EWG VERIFIED®: Approved for use only if manufacturers demonstrate compliance with contamination limits (e.g., ≤10 ppm 1,4-dioxane) .

Environmental Impact

-

Ecotoxicology: LC₅₀ values for aquatic organisms range from 1–10 mg/L, necessitating careful wastewater management .

Comparative Analysis with Similar Surfactants

| Surfactant | Irritation Potential | Foam Quality | Environmental Persistence |

|---|---|---|---|

| TIPA-Lauryl Sulfate | Moderate | High | Moderate |

| Sodium Lauryl Sulfate | High | High | High |

| Ammonium Laureth Sulfate | Low | Moderate | Low |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume